![molecular formula C18H16N2O5S B2728909 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide CAS No. 892854-92-1](/img/structure/B2728909.png)
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique molecular structure, which includes a dioxino-benzothiazole core and a dimethoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxino Group: The benzothiazole intermediate is then reacted with a dihydroxy compound to form the dioxino ring through a condensation reaction.
Attachment of the Dimethoxybenzamide Moiety: Finally, the dioxino-benzothiazole intermediate is coupled with 3,5-dimethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for the introduction
生物活性
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,5-dimethoxybenzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a tricyclic framework integrated with dioxane and thiazole moieties, enhancing its solubility and biological interaction potential. Its molecular formula is C18H19N2O5S with a molecular weight of approximately 372.4 g/mol .
Table 1: Structural Features of Related Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
5-{10,13-dioxa-4-thia-6-diazatricyclo[7.4.0.0^{3,7}]trideca} | Contains diazine instead of azine | Potentially different biological activity due to nitrogen substitution |
N-{10,13-dioxa-4-thia-6-benzothiazolyl}-2-methoxybenzamide | Benzothiazole moiety | Different pharmacological profiles due to structural variations |
2,6,7,11-Tetrazatricyclo[7.4.0.0^{3,7}]trideca | Incorporates tetrazole ring | Unique reactivity patterns due to nitrogen-rich structure |
This compound interacts with specific molecular targets within cells. The benzothiazole moiety is known to modulate enzyme or receptor activity significantly . This interaction can influence various cellular pathways leading to observed biological effects.
Case Studies and Research Findings
- Anticancer Activity : A study explored the compound's effects on oral cancer cells (Ca9-22 and CAL 27). The compound exhibited significant antiproliferative effects when combined with X-ray treatment, demonstrating enhanced apoptosis and oxidative stress in cancer cells compared to normal cells .
- Cell Viability : In vitro assessments indicated that the compound reduced cell viability in cancerous cells while showing lower cytotoxicity towards normal cells. This selectivity suggests potential therapeutic applications in oncology .
- Molecular Binding Studies : Interaction studies revealed that the compound binds effectively to specific enzymes or receptors, which may be responsible for its biological activities .
Table 2: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Significant reduction in cell viability | |
Apoptosis Induction | Enhanced apoptosis in cancerous cells | |
Enzyme Modulation | Specific binding to molecular targets |
Synthesis and Production
The synthesis of this compound involves multiple steps starting from readily available precursors. Key steps include the formation of the tricyclic core followed by functionalization to introduce the methoxybenzamide group.
Common Reagents and Conditions
The synthetic process typically employs:
- Oxidizing agents : Potassium permanganate
- Reducing agents : Lithium aluminum hydride
- Substitution reagents : Various nucleophiles
Controlled temperatures and inert atmospheres are crucial for achieving high yields and purity .
特性
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-22-11-5-10(6-12(7-11)23-2)17(21)20-18-19-13-8-14-15(9-16(13)26-18)25-4-3-24-14/h5-9H,3-4H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRNEGKBUCTKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。